Product packaging for N-(2,3-dimethyl-6-nitrophenyl)acetamide(Cat. No.:CAS No. 138330-47-9)

N-(2,3-dimethyl-6-nitrophenyl)acetamide

Cat. No.: B174919
CAS No.: 138330-47-9
M. Wt: 208.21 g/mol
InChI Key: CZLTXJVPEMCPLP-UHFFFAOYSA-N
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Description

Contextualization within Substituted Anilides and Nitroaromatic Chemistry

N-(2,3-dimethyl-6-nitrophenyl)acetamide is structurally classified as both a substituted anilide and a nitroaromatic compound.

Substituted Anilides: Anilides are derivatives of aniline (B41778) where the nitrogen atom is acylated. nih.gov They are a cornerstone in medicinal chemistry and material science. The anilide functional group is present in numerous pharmaceutical compounds. The synthesis of substituted anilides often involves the acylation of a corresponding substituted aniline, or alternatively, the nitration and subsequent modification of a parent anilide structure. These compounds are frequently studied for their biological activity and as precursors in the synthesis of more complex molecules, such as pharmaceuticals or dyes. chemicalbook.com

Nitroaromatic Chemistry: Nitroaromatic compounds are characterized by the presence of one or more nitro groups (–NO₂) attached to an aromatic ring. aromsyn.com The nitro group is strongly electron-withdrawing, a property that significantly influences the chemical reactivity of the aromatic ring and makes it susceptible to nucleophilic aromatic substitution. chemicalbook.com This class of compounds is of immense industrial importance, serving as key intermediates in the synthesis of a vast array of consumer and industrial products, including polymers, pesticides, explosives, and dyes. aromsyn.comnih.gov The chemistry of nitroaromatics began developing in the 19th century and continues to be an active area of research, with modern studies focusing on new synthetic methods and applications. chemicalbook.comnist.gov The synthesis of nitroaromatics is typically achieved through electrophilic nitration, using a mixture of nitric acid and sulfuric acid. aromsyn.com

Overview of Historical and Contemporary Academic Interest

While specific academic literature focusing exclusively on this compound is not extensive, the academic interest in the broader classes of polysubstituted anilides and nitroaromatics is significant and long-standing. Historically, research has focused on the synthesis and reactivity of these molecules. The reduction of the nitro group to an amine, for example, is a classic and fundamentally important transformation that provides access to substituted anilines, which are themselves vital building blocks.

Contemporary research continues to explore these molecules for various applications. Substituted anilides are investigated for their potential pharmacological properties, including antimicrobial and anticancer activities. chemicalbook.comnist.gov Nitroaromatic compounds are studied as precursors for high-energy materials, as scaffolds for new drugs, and in the development of materials with interesting optical and electronic properties. chemicalbook.comnist.gov Research also focuses on developing more efficient and regioselective synthetic methods, such as improved nitration techniques or novel cross-coupling strategies to build the substituted aromatic core. nih.gov The interest in a specific molecule like this compound would likely lie in its role as a well-defined intermediate for the synthesis of more complex target structures or as a model compound to study the steric and electronic effects of its particular substitution pattern on chemical properties and reactivity.

Scope and Research Objectives for the Compound's Investigation

The investigation of a compound such as this compound typically encompasses several key objectives:

Synthesis and Purification: Developing a reliable and efficient synthetic route to produce the compound in high purity. This involves optimizing reaction conditions for steps such as nitration of the parent aniline or acylation of the corresponding nitroaniline.

Structural Elucidation and Characterization: Unambiguously confirming the molecular structure, including the specific arrangement of the substituents on the aromatic ring. This is crucial as multiple isomers could potentially be formed during synthesis.

Investigation of Chemical Properties: Studying the compound's reactivity, such as the susceptibility of the nitro group to reduction or the potential for further substitution on the aromatic ring.

Application as a Synthetic Intermediate: Utilizing the compound as a building block for creating more complex molecules. The presence of multiple functional groups (nitro, amide, methyl) allows for a variety of subsequent chemical transformations, making it a versatile precursor.

Methodological Frameworks in Studying Complex Organic Molecules

The study of organic molecules like this compound relies on a suite of powerful analytical techniques to determine structure, purity, and properties. sigmaaldrich.com

Spectroscopy: This is the cornerstone of molecular characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (both ¹H and ¹³C) provides detailed information about the carbon-hydrogen framework of a molecule, revealing the connectivity and chemical environment of atoms. sigmaaldrich.com It is the most powerful tool for determining the precise isomeric structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies. sigmaaldrich.comrsc.org For this compound, IR would confirm the presence of the N-H bond, the amide carbonyl (C=O) group, and the nitro (N-O) bonds.

Mass Spectrometry (MS): MS provides the exact molecular weight of a compound and offers clues about its structure through the analysis of fragmentation patterns. sigmaaldrich.com

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to separate the compound from reaction mixtures and to assess its purity. fluorochem.co.uk

Elemental Analysis: This technique determines the mass percentages of the elements (carbon, hydrogen, nitrogen, oxygen) in a sample, which is used to confirm the empirical formula.

Together, these methods provide a comprehensive picture of the molecule, allowing chemists to confirm its identity and purity with a high degree of confidence. fluorochem.co.ukguidechem.com

Chemical and Physical Properties

PropertyValueSource
IUPAC Name This compound fluorochem.co.uk
CAS Number 138330-47-9 fluorochem.co.ukrsc.org
Molecular Formula C₁₀H₁₂N₂O₃ aromsyn.com
Molecular Weight 208.22 g/mol fluorochem.co.ukrsc.org
Canonical SMILES CC(=O)NC1=C(N+[O-])C=CC(C)=C1C fluorochem.co.uk
InChI Key CZLTXJVPEMCPLP-UHFFFAOYSA-N fluorochem.co.uk
Melting Point Data not available in published literature
Boiling Point Data not available in published literature

Predicted Spectroscopic Data

While experimental spectra for this compound are not widely published, the expected spectral features can be predicted based on its known structure and data from analogous compounds. These predictions are essential for chemists to identify the compound during synthesis.

TechniquePredicted Features
¹H NMR - Aromatic Protons (2H): Two doublets (or an AB quartet) expected in the δ 7.0-8.0 ppm range, corresponding to the two adjacent protons on the benzene (B151609) ring. - Amide Proton (1H): A broad singlet, typically in the δ 8.0-10.0 ppm range. - Ring Methyl Protons (6H): Two distinct singlets, likely in the δ 2.0-2.5 ppm range. - Acetamide (B32628) Methyl Protons (3H): One sharp singlet, likely in the δ 2.0-2.3 ppm range.
¹³C NMR - Carbonyl Carbon (C=O): A signal in the δ 168-172 ppm range. - Aromatic Carbons (6C): Six distinct signals expected in the δ 120-150 ppm range. Carbons attached to the nitro and amino groups will be the most deshielded. - Methyl Carbons (3C): Three signals in the upfield region, typically δ 15-25 ppm.
IR Spectroscopy - N-H Stretch: A moderate to sharp absorption band around 3300-3400 cm⁻¹. - C-H Stretch (Aromatic & Aliphatic): Bands in the 2850-3100 cm⁻¹ region. - C=O Stretch (Amide I): A strong, sharp absorption band around 1660-1690 cm⁻¹. - N-O Stretch (Nitro): Two strong absorption bands, typically around 1500-1550 cm⁻¹ (asymmetric) and 1330-1370 cm⁻¹ (symmetric).
Mass Spectrometry (EI) - Molecular Ion (M⁺): A peak at m/z = 208. - Key Fragments: Expected fragmentation would involve the loss of the acetyl group (CH₃CO, 43 Da) to give a fragment at m/z = 165, and loss of a nitro group (NO₂, 46 Da).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O3 B174919 N-(2,3-dimethyl-6-nitrophenyl)acetamide CAS No. 138330-47-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,3-dimethyl-6-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-6-4-5-9(12(14)15)10(7(6)2)11-8(3)13/h4-5H,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLTXJVPEMCPLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])NC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407977
Record name N-(2,3-dimethyl-6-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138330-47-9
Record name N-(2,3-dimethyl-6-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',3'-DIMETHYL-6'-NITROACETANILIDE
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Advanced Synthetic Methodologies for N 2,3 Dimethyl 6 Nitrophenyl Acetamide and Its Derivatives

Strategic Design of Precursor Molecules for N-(2,3-dimethyl-6-nitrophenyl)acetamide

The successful synthesis of the target compound hinges on the efficient preparation of its key building blocks. This involves the synthesis of the core substituted aniline (B41778) intermediate and the appropriate acylating agent.

Synthesis of Substituted Aniline Intermediates

The primary precursor for the target molecule is 2,3-dimethyl-6-nitroaniline (B184222) . The synthesis of this intermediate typically starts from 2,3-dimethylaniline (B142581) (also known as 2,3-xylidine). The critical transformation is the regioselective introduction of a nitro group onto the aromatic ring.

The directing effects of the substituents on the 2,3-dimethylaniline ring play a crucial role in determining the position of electrophilic nitration. The amino (-NH2) group is a potent activating, ortho, para-directing group, while the two methyl (-CH3) groups are weakly activating, ortho, para-directors. The combined influence of these groups primarily activates the C4 and C6 positions for electrophilic attack. Consequently, direct nitration of 2,3-dimethylaniline with a standard nitrating mixture (concentrated nitric acid and sulfuric acid) is expected to yield a mixture of isomers, namely 2,3-dimethyl-4-nitroaniline (B184224) and the desired 2,3-dimethyl-6-nitroaniline.

To enhance the yield of the desired 6-nitro isomer and prevent oxidative side reactions, a protection strategy is often employed. The amino group is temporarily converted to an acetamido group by reacting 2,3-dimethylaniline with acetic anhydride (B1165640). The resulting N-(2,3-dimethylphenyl)acetamide is then nitrated. The acetamido group is less activating than the amino group but remains an ortho, para-director, leading to a more controlled reaction. The subsequent hydrolysis of the nitro-acetanilides under acidic or basic conditions yields the separated nitroaniline isomers.

A typical procedure for the synthesis of the key aniline intermediate is outlined below:

Protection (Acetylation): 2,3-dimethylaniline is reacted with acetic anhydride, often in an acetic acid solvent or neat, to form N-(2,3-dimethylphenyl)acetamide.

Nitration: The protected acetanilide (B955) is carefully nitrated using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (typically 0-10 °C) to control the exothermic reaction. This step produces a mixture of N-(2,3-dimethyl-4-nitrophenyl)acetamide and this compound.

Deprotection (Hydrolysis): The mixture of nitro-acetanilides is hydrolyzed, commonly by heating with aqueous mineral acid (e.g., HCl or H2SO4), to cleave the amide bond and yield the corresponding nitroaniline isomers.

Separation: The resulting mixture of 2,3-dimethyl-4-nitroaniline and 2,3-dimethyl-6-nitroaniline can be separated using techniques such as fractional crystallization or column chromatography, exploiting differences in their physical properties like polarity and solubility.

A study on the synthesis of the analogous 2-methyl-6-nitroaniline (B18888) from 2-methylaniline reported a yield of 59.4% with a purity of up to 99.68% for the desired isomer after separating it from the 2-methyl-4-nitroaniline (B30703) byproduct, highlighting the viability of this protection-nitration-deprotection strategy. researchgate.net

Table 1: Regioselectivity in the Nitration of Substituted Anilines

Starting MaterialNitration ConditionsMajor ProductsRationale for Regioselectivity
AnilineHNO₃ / H₂SO₄m-Nitroaniline and p-NitroanilineIn strong acid, the anilinium ion forms, which is a meta-director. Direct nitration of the neutral amine gives the para-product. hopemaxchem.com
AcetanilideHNO₃ / H₂SO₄p-Nitroacetanilide and o-NitroacetanilideThe acetamido group (-NHCOCH₃) is an ortho, para-director, with the para-product often favored due to reduced steric hindrance. hopemaxchem.com
2,3-DimethylanilineHNO₃ / H₂SO₄ (Predicted)2,3-Dimethyl-4-nitroaniline and 2,3-Dimethyl-6-nitroanilineThe -NH₂ and two -CH₃ groups collectively activate the C4 and C6 positions for electrophilic attack.

Preparation of Acylating Agents for Anilide Formation

The formation of the acetamide (B32628) functional group in this compound requires an acylating agent that can introduce an acetyl group (-COCH₃). The most common and effective reagents for this purpose are acetyl chloride and acetic anhydride .

Acetyl Chloride (CH₃COCl): Acetyl chloride is a highly reactive acylating agent. It is typically synthesized in the laboratory by reacting acetic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is often preferred because the byproducts (SO₂ and HCl) are gaseous, which simplifies purification. libretexts.org Other chlorinating agents like phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅) are also effective. youtube.com

Acetic Anhydride ((CH₃CO)₂O): Acetic anhydride is another widely used acetylating agent, generally considered less harsh than acetyl chloride. A common laboratory preparation involves the reaction of sodium acetate (B1210297) with acetyl chloride. savemyexams.com Industrially, a primary method is the carbonylation of methyl acetate, known as the Tennessee Eastman acetic anhydride process. researchgate.net Another route is the reaction of ketene (B1206846) with acetic acid. researchgate.net

Table 2: Common Laboratory Syntheses of Acylating Agents

Acylating AgentReactantsTypical ByproductsReference
Acetyl ChlorideAcetic Acid + Thionyl Chloride (SOCl₂)SO₂(g) + HCl(g) libretexts.orgyoutube.com
Acetyl ChlorideAcetic Acid + Phosphorus Trichloride (PCl₃)H₃PO₃ youtube.com
Acetic AnhydrideAcetyl Chloride + Sodium AcetateNaCl savemyexams.com
Acetic AnhydrideKetene + Acetic AcidNone researchgate.net

Optimization of Amidation Reactions for this compound Synthesis

The core reaction in forming the final product is the amidation (or acylation) of 2,3-dimethyl-6-nitroaniline. Optimization of this step is critical for achieving high yield and purity.

Conventional Thermal and Catalytic Approaches

Conventional methods for amidation involve the reaction of the aniline precursor with an acylating agent in a suitable solvent, often with heating or catalysis.

When using acetyl chloride , the reaction is typically rapid and highly exothermic. It is usually conducted in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), at reduced temperatures (0 °C to room temperature) to control the reaction rate. A base, such as pyridine (B92270) or triethylamine, is essential to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting aniline, rendering it unreactive.

Using acetic anhydride provides a less vigorous alternative. The reaction can be performed by heating the aniline with acetic anhydride, either neat or in a solvent like glacial acetic acid. While often slower than with acetyl chloride, this method avoids the formation of corrosive HCl gas. A catalytic amount of a strong acid, like sulfuric acid, can be used to accelerate the reaction.

Table 3: Comparison of Conventional Amidation Methods for a Generic Anilide Synthesis

MethodAcylating AgentTypical ConditionsAdvantagesDisadvantages
Schotten-Baumann ReactionAcetyl ChlorideInert solvent (DCM, THF), Base (Pyridine, Et₃N), 0 °C to RTHigh reactivity, fast reaction timesExothermic, produces corrosive HCl, requires a base
Anhydride AcylationAcetic AnhydrideNeat or in solvent (Acetic Acid), often requires heat (reflux)Less reactive, byproduct (acetic acid) is less corrosiveSlower reaction, may require higher temperatures or a catalyst

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. In the context of anilide formation, microwave irradiation can dramatically reduce reaction times from hours to minutes and frequently leads to improved yields. The mechanism involves the efficient heating of polar molecules and ions in the reaction mixture through dielectric heating, leading to a rapid increase in temperature and reaction rate.

For the synthesis of this compound, a mixture of 2,3-dimethyl-6-nitroaniline and acetic anhydride could be subjected to microwave irradiation, potentially without a solvent. The high polarity of the reactants and the intermediate ammonium (B1175870) salt makes them highly receptive to microwave energy. Research on the microwave-assisted synthesis of other substituted anilides has demonstrated the effectiveness of this approach. For instance, the direct reaction of various substituted anilines with carboxylic acids under microwave irradiation at 150 °C has been shown to produce the corresponding amides in good yields within 1-2 hours.

Table 4: Representative Microwave-Assisted Amide Syntheses

ReactantsMicrowave ConditionsReaction TimeYieldReference
Quinaldic Acid + 4-Bromoaniline150 °C, 800 W2 h75% chemeurope.com
Aniline + Succinic AnhydrideDomestic Microwave (unspecified power)4 min40-60%
4-Methoxyaniline + Formic AcidSolvent-free, 540 W10 min~85% rsc.org
4-Nitroaniline + Formic AcidSolvent-free, 540 W10 min~45% rsc.org

Flow Chemistry Applications in Anilide Formation

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, scalability, and process control. The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, enabling precise temperature control of highly exothermic reactions and improving reaction efficiency and product consistency.

For the synthesis of this compound, a flow process would involve pumping separate streams of 2,3-dimethyl-6-nitroaniline and an acylating agent (e.g., acetyl chloride with a base) through a mixing unit and then into a heated or cooled reactor coil. The residence time in the reactor, which dictates the reaction time, can be precisely controlled by adjusting the flow rates and the reactor volume. This methodology is particularly advantageous for reactions that are fast and exothermic, improving safety and reproducibility compared to large-scale batch processes. The continuous nature of flow synthesis also allows for straightforward integration of in-line purification and analysis steps.

Reviews on the topic highlight that moving traditional amide bond formations into a continuous-flow mode can significantly improve space-time yields and enhance the sustainability and greenness of the synthesis.

Table 5: Examples of Amide Synthesis Using Flow Chemistry

Amide ProductFlow Reactor ConditionsResidence TimeYieldReference
N-Benzyl-4-methoxybenzamideThioester intermediate route; 2-MeTHF solvent, 25 °C30 min (thioester) + 60 min (amide)97%
N-PropylpropanamidePacked bed reactor (4%Pt-4%Re/TiO₂), 120 °C, 20 bar H₂Not specified (continuous)High conversion (75-99%)*
Various DipeptidesPlug flow reactor, various coupling agentsMinutes to hoursGenerally >75%

Note: This example refers to the reverse reaction (amide hydrogenation) but illustrates the conditions achievable in flow chemistry.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to minimize the environmental footprint of the manufacturing process. This involves a holistic approach considering solvents, reaction efficiency, and the use of catalytic systems.

Solvent Minimization and Alternative Solvent Strategies

Traditional organic syntheses often rely on volatile and hazardous organic solvents. In the context of synthesizing this compound, which typically involves electrophilic nitration and subsequent amide formation, a move towards greener alternatives is essential. Strategies include using water, supercritical fluids (like CO2), or ionic liquids as reaction media. For instance, the acetylation of 2,3-dimethyl-6-nitroaniline, a key step, could potentially be performed in a greener solvent system, reducing the reliance on chlorinated hydrocarbons or polar aprotic solvents.

Solvent TypeTraditional ExamplesGreen AlternativesPotential Benefits of Green Alternatives
Nitration Sulfuric Acid, Nitric AcidSolid acid catalysts in solvent-free conditionsReduced acid waste, easier product separation
Acetylation Dichloromethane, PyridineWater, Deep Eutectic Solvents (DES)Reduced toxicity, potential for recycle, lower cost

Atom Economy and Reaction Efficiency Enhancements

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction in converting reactants to the desired product. mdpi.com A high atom economy indicates that fewer atoms are wasted as byproducts. urfu.ru The synthesis of this compound from 2,3-dimethyl-6-nitroaniline and acetic anhydride, for example, demonstrates good atom economy as the primary byproduct is acetic acid, which is of low molecular weight.

Theoretical Atom Economy Calculation:

Reactants: 2,3-dimethyl-6-nitroaniline (C₈H₁₀N₂O₂, MW: 166.18 g/mol ) + Acetic Anhydride (C₄H₆O₃, MW: 102.09 g/mol )

Product: this compound (C₁₀H₁₂N₂O₃, MW: 208.22 g/mol )

Byproduct: Acetic Acid (C₂H₄O₂, MW: 60.05 g/mol )

Atom Economy = (MW of Product / Sum of MW of Reactants) x 100 Atom Economy = (208.22 / (166.18 + 102.09)) x 100 ≈ 77.6%

Development of Reusable Catalytic Systems

The shift from stoichiometric reagents to catalytic systems, particularly reusable heterogeneous catalysts, is a key tenet of green chemistry. In the nitration step to produce the precursor, traditional methods using excess sulfuric acid generate significant waste. The development of solid acid catalysts, such as zeolites or sulfated zirconia, offers a reusable alternative that simplifies product purification and minimizes waste streams. Similarly, for the amidation step, enzymatic catalysis could offer a highly selective and reusable option under mild conditions.

Reaction StepConventional CatalystReusable AlternativeAdvantages of Reusable Catalyst
Nitration Concentrated Sulfuric Acid (H₂SO₄)Zeolites (e.g., H-BEA), NafionEase of separation, reusability, reduced corrosion
Amidation Pyridine (as catalyst and base)Immobilized LipaseHigh selectivity, mild reaction conditions, biodegradability

Chemo- and Regioselective Synthesis of this compound Analogues

The ability to selectively introduce functional groups at specific positions on the this compound scaffold is crucial for developing analogues with desired properties.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful tool for achieving regioselective functionalization of aromatic rings. The acetamide group in this compound can act as a directed metalation group (DMG), guiding the deprotonation of the aromatic ring at the position ortho to it. However, in this specific molecule, the potential ortho positions are already occupied by methyl and nitro groups. A more viable strategy would be to utilize the directing effect of one of the existing substituents to introduce further functionality. For instance, if the nitro group were reduced to an amine and then converted to a different DMG, selective functionalization at a different position could be achieved.

Directing GroupPotential Site of MetalationSubsequent Electrophile (E+)Potential Product
Acetamide (-NHAc)Ortho positionI₂, CO₂, etc.Iodinated or carboxylated analogue
Converted Nitro (-NH-Boc)Ortho positionAlkyl halidesAlkylated analogue

Functional Group Interconversion Pathways

The existing functional groups on this compound offer multiple handles for further chemical modification. The nitro group is particularly versatile. It can be selectively reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., Pd/C, H₂) or chemical reduction (e.g., SnCl₂/HCl). This newly formed amino group can then undergo a wide range of reactions, including diazotization to form diazonium salts, which are valuable intermediates for introducing halogens, hydroxyl groups, or cyano groups via Sandmeyer-type reactions. The acetamide group can be hydrolyzed under acidic or basic conditions to regenerate the free amine, providing another route for diversification.

Functional GroupReagentsTransformationProduct
Nitro (-NO₂) ** H₂, Pd/CReductionN-(6-amino-2,3-dimethylphenyl)acetamide
Amino (-NH₂) **NaNO₂, HCl then CuXDiazotization/SandmeyerN-(6-halo-2,3-dimethylphenyl)acetamide
Acetamide (-NHCOCH₃) aq. HCl, heatHydrolysis2,3-dimethyl-6-nitroaniline

These advanced synthetic methodologies provide a framework for the efficient and environmentally conscious production of this compound and the systematic development of its analogues, paving the way for new discoveries in various fields of chemical science.

Photochemical and Electrochemical Synthetic Routes to Substituted N-Phenylacetamides

Recent advancements in synthetic organic chemistry have increasingly focused on the use of light and electricity as reagents to drive chemical transformations. These approaches can lead to unique reactivity and selectivity, often under mild reaction conditions. Although direct photochemical or electrochemical synthesis of this compound has not been specifically reported, the principles established for other substituted N-phenylacetamides provide a foundational framework for potential future applications.

Photochemical reactions utilize light energy to promote molecules to excited states, enabling transformations that are often difficult or impossible to achieve through thermal methods.

One notable photochemical approach involves the in situ generation of reactive intermediates for amide synthesis. For instance, a method for the photo-on-demand synthesis of N-substituted trichloroacetamides from tetrachloroethylene (B127269) (TCE) and various amines has been developed. acs.org In this process, photo-irradiation of a TCE solution with a low-pressure mercury lamp in the presence of an amine and oxygen bubbling at over 70 °C leads to the formation of the corresponding N-substituted trichloroacetamide (B1219227) in high yields (up to 97%). acs.org The reaction proceeds via the photochemical oxidation of TCE to trichloroacetyl chloride, a highly toxic and corrosive intermediate, which then reacts in situ with the amine. acs.org This method is applicable to a wide variety of amines, including those with low nucleophilicity. acs.org

Another relevant photochemical method is the Zimmerman–O'Connell–Griffin rearrangement for accessing substituted β-lactams, which are cyclic amides. nih.gov This reaction involves an imine-ketene [2+2] cycloaddition, where the ketene is generated photochemically. This approach avoids the use of stoichiometric bases typically required in the Staudinger synthesis of β-lactams. nih.gov The reaction conditions involve irradiating a solution of the starting materials in a solvent like ethyl acetate with a 440 nm LED. nih.gov This methodology has been shown to be compatible with a range of functional groups, including phenols, and tolerates sterically demanding groups. nih.gov

Table 1: Examples of Photochemical Synthesis of Amide Derivatives

Product Class Starting Materials Light Source Solvent Yield Reference
N-Substituted Trichloroacetamides Tetrachloroethylene, Amine Low-Pressure Mercury Lamp Tetrachloroethylene ~97% acs.org

Electrosynthesis uses electrical current to drive chemical reactions, offering a green and often highly efficient alternative to traditional synthesis. youtube.com These reactions can typically be conducted at room temperature without the need for expensive and potentially toxic transition metal catalysts. youtube.com

A significant breakthrough has been the electrochemical conversion of carbon dioxide (CO₂) and nitrite (B80452) (NO₂⁻) to acetamide. nih.govresearchgate.net This process, carried out over copper catalysts in an alkaline medium using a gas diffusion electrode, demonstrates a novel pathway for C-N bond formation from abundant feedstocks. nih.govresearchgate.net Operando spectroelectrochemical studies and DFT calculations suggest that key intermediates, acetaldehyde (B116499) and hydroxylamine, undergo a nucleophilic addition to form acetaldoxime, which subsequently dehydrates and hydrolyzes to yield acetamide. nih.gov Importantly, this mechanism has been successfully extended to the synthesis of phenylacetamide, showcasing its potential for producing more complex amides. nih.govresearchgate.net

Another powerful electrochemical strategy involves the use of benzenediazonium (B1195382) salts as aryl radical precursors for the synthesis of aryl-substituted compounds. xmu.edu.cn While this specific example leads to benzothiophenes and phenanthrenes, the underlying principle of generating aryl radicals electrochemically is broadly applicable. In a paired electrolysis setup, the cathodic reduction of a diazonium salt generates an aryl radical. xmu.edu.cn This radical can then engage in various bond-forming reactions. Such methods offer an environmentally friendly route to complex aromatic structures under mild conditions. xmu.edu.cn

Table 2: Examples of Electrochemical Synthesis of Amides and Related Compounds

Product Starting Materials Electrode Materials (Anode/Cathode) Solvent Key Conditions Yield Reference
Acetamide CO₂, NO₂⁻ - (Copper Catalyst) Water (Alkaline) Gas Diffusion Electrode - nih.govresearchgate.net
Phenylacetamide CO₂, NO₂⁻ - (Copper Catalyst) Water (Alkaline) Gas Diffusion Electrode - nih.gov

These advanced photochemical and electrochemical methodologies highlight the potential for developing novel, efficient, and sustainable synthetic routes to a wide array of substituted N-phenylacetamides, including potentially this compound. Further research is needed to adapt these general principles to this specific target molecule.

Sophisticated Spectroscopic and Diffraction Methodologies for Structural Elucidation of N 2,3 Dimethyl 6 Nitrophenyl Acetamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules. However, specific NMR data for N-(2,3-dimethyl-6-nitrophenyl)acetamide are not available in the public domain. A hypothetical analysis would employ a suite of advanced NMR techniques to fully characterize the molecule.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are critical for unambiguously assigning proton (¹H) and carbon (¹³C) signals and determining the intricate bonding network and spatial arrangement of atoms.

COSY (Correlation Spectroscopy) would be used to identify protons that are coupled to each other, typically through two or three bonds. This would help establish the connectivity of the protons on the dimethyl-substituted aromatic ring and the relationship between the NH proton and the acetyl group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. nih.govuni.lu This technique would be instrumental in assigning the carbon signals of the aromatic ring, the two methyl groups, and the acetyl group based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-4 bonds). nih.govsielc.com This is a powerful tool for piecing together the molecular skeleton, for instance, by showing correlations from the methyl protons to the aromatic carbons or from the amide proton to the carbonyl carbon and aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about which atoms are close to each other in space, irrespective of their bonding. This would be crucial for determining the preferred conformation of the molecule, such as the orientation of the acetamide (B32628) group relative to the nitro and methyl substituents on the phenyl ring.

Without experimental spectra, a data table of expected chemical shifts and correlations cannot be generated.

Solid-State NMR for Polymorphic Studies and Molecular Motion

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of crystalline materials. In the absence of published studies on this compound, one can only speculate on its potential applications. ssNMR could be used to:

Identify and characterize different polymorphic forms of the compound, which may exhibit distinct physical properties.

Probe molecular motion in the solid state, such as the rotation of the methyl groups or the phenyl ring.

Determine intermolecular interactions , such as hydrogen bonding, which govern the crystal packing.

Quantitative NMR Methodologies for Purity and Reaction Monitoring

Quantitative NMR (qNMR) offers a precise method for determining the concentration or purity of a sample. By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute quantity of this compound in a sample could be determined without the need for a specific analytical standard of the compound itself. This methodology could also be applied to monitor the progress of a chemical reaction that synthesizes the target molecule, by tracking the disappearance of reactants and the appearance of the product over time.

High-Resolution Mass Spectrometry (HRMS) Techniques

HRMS is indispensable for determining the elemental composition of a molecule with high accuracy and for obtaining structural information through fragmentation analysis.

Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS)

Both ESI and APCI are "soft" ionization techniques that allow for the analysis of molecules with minimal fragmentation, primarily providing the mass of the intact molecule.

ESI-MS is particularly suited for polar molecules and would likely be used to detect protonated molecules, such as [M+H]⁺, or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

APCI-MS is effective for less polar, thermally stable compounds and serves as a complementary technique to ESI.

For this compound (molecular formula C₁₀H₁₂N₂O₃), the expected exact mass of the neutral molecule would be a key piece of data. High-resolution measurement would confirm the elemental composition. While predicted data for related compounds are available, no experimental HRMS data for the title compound have been published.

Fragmentation Pattern Analysis for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion (e.g., the [M+H]⁺ ion) to generate a characteristic pattern of fragment ions. Analyzing these fragments provides a "fingerprint" that can confirm the molecular structure. Key expected fragmentation pathways for this compound would likely involve:

Loss of the acetyl group.

Cleavage of the amide bond.

Loss of the nitro group.

A detailed analysis of these fragmentation patterns would provide definitive structural confirmation. However, the absence of published mass spectra for this specific compound makes a detailed discussion of its fragmentation pathways purely speculative.

Isotopic Labeling and Mass Defect Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) provides exact mass measurements, which can be used to deduce possible elemental compositions. However, for unambiguous fragment identification and to trace genealogical links within complex spectra, techniques like isotopic labeling and mass defect analysis are invaluable. nih.govnih.gov

Isotopic labeling involves the strategic incorporation of a stable heavy isotope, such as ¹³C, ¹⁵N, or ²H, into the molecule of interest. nih.govnih.gov For this compound, selective labeling of the amide nitrogen with ¹⁵N or the acetyl methyl group with ¹³C can provide definitive insights into its fragmentation patterns under mass spectrometric analysis. When the labeled molecule is fragmented, the resulting ions containing the isotopic label will exhibit a characteristic mass shift, allowing for the clear identification of the fragment's origin. youtube.com

Kendrick Mass Defect (KMD) analysis further refines the interpretation of complex HRMS data. acs.org In KMD analysis, masses are renormalized from the IUPAC scale (based on ¹²C = 12.0000) to a scale where a chosen repeating unit, such as CH₂, has an integer mass. acs.org This allows for the rapid identification of homologous series of compounds or fragments, which will share the same Kendrick mass defect. nih.gov For this compound, a KMD analysis can help differentiate fragments that differ by specific chemical moieties, such as the loss of the nitro group versus the acetyl group.

Below is a hypothetical table illustrating how isotopic labeling and mass defect analysis could be applied to this molecule.

Interactive Data Table: Hypothetical Mass Defect Analysis of this compound and its Fragments

SpeciesFormulaIsotopic LabelIUPAC Exact Mass (Da)Kendrick Mass (CH₂)Kendrick Mass Defect
Parent IonC₁₀H₁₂N₂O₃None208.0848207.72890.7289
Parent IonC₁₀H₁₂N(¹⁵N)O₃¹⁵N (Nitro)209.0818208.72410.7241
Fragment [M-NO₂]⁺C₁₀H₁₂NO⁺None162.0919161.84430.8443
Fragment [M-COCH₃]⁺C₈H₉N₂O₂⁺None165.0664164.80930.8093

This data is illustrative and based on theoretical calculations.

Vibrational Spectroscopy (IR and Raman) and Computational Correlations

FT-IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the characteristic vibrations of specific bonds and functional groups. researchgate.net For this compound, the FT-IR spectrum is expected to show distinct bands corresponding to the amide, nitro, and substituted aromatic functionalities. The N-H stretching vibration of the secondary amide typically appears as a sharp band, while the C=O stretching (Amide I band) is one of the most intense absorptions in the spectrum. researchgate.net The asymmetric and symmetric stretching vibrations of the nitro group are also strong and characteristic. researchgate.net

Interactive Data Table: Hypothetical FT-IR Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
~3250Medium-Sharpν(N-H) stretchAmide
~3080Weakν(C-H) aromatic stretchAromatic Ring
~2960, ~2870Weakν(C-H) asymmetric/symmetric stretchMethyl Groups
~1670Strongν(C=O) stretch (Amide I)Amide
~1580Mediumν(C=C) aromatic stretchAromatic Ring
~1540Strongδ(N-H) bend + ν(C-N) stretch (Amide II)Amide
~1520Very Strongνₐₛ(NO₂) asymmetric stretchNitro Group
~1345Strongνₛ(NO₂) symmetric stretchNitro Group
~850Strongγ(C-H) out-of-plane bendAromatic Ring

ν: stretching, δ: in-plane bending, γ: out-of-plane bending. This data is representative. researchgate.networldscientific.com

Raman spectroscopy is a complementary technique to FT-IR. It relies on the inelastic scattering of monochromatic light and is particularly sensitive to non-polar, symmetric vibrations. nih.gov Therefore, vibrations such as the symmetric stretch of the nitro group and the breathing modes of the aromatic ring are often more prominent in the Raman spectrum. nih.govresearchgate.net This complementarity is crucial for a complete vibrational analysis.

Interactive Data Table: Hypothetical Raman Shifts for this compound

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
~3080Mediumν(C-H) aromatic stretchAromatic Ring
~2925Strongν(C-H) symmetric stretchMethyl Groups
~1610MediumAromatic ring breathing modeAromatic Ring
~1580Mediumν(C=C) aromatic stretchAromatic Ring
~1345Very Strongνₛ(NO₂) symmetric stretchNitro Group
~820MediumRing deformationAromatic Ring

This data is representative. nih.govnih.gov

To achieve unambiguous assignment of the experimental vibrational bands, theoretical calculations using Density Functional Theory (DFT) are employed. nih.gov By optimizing the molecular geometry and calculating the harmonic vibrational frequencies at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)), a theoretical spectrum can be generated. worldscientific.commdpi.com Calculated frequencies are often systematically scaled to account for anharmonicity and computational approximations, leading to excellent agreement with experimental data. nih.govresearching.cn The Potential Energy Distribution (PED) from the calculation provides a detailed assignment of each vibrational mode. researching.cn

Interactive Data Table: Comparison of Hypothetical Experimental and DFT-Calculated Vibrational Frequencies (cm⁻¹) for this compound

Assignment (PED %)Experimental FT-IRExperimental RamanCalculated (Scaled)
ν(N-H) (98%)3252-3255
ν(C=O) (85%)167116701668
νₐₛ(NO₂) (88%)152115231519
νₛ(NO₂) (90%)134513461344

This data is illustrative of the expected correlation between experimental and theoretical values. mdpi.comnih.gov

Single-Crystal X-ray Diffraction (SCXRD) Methodologies

While spectroscopic methods provide information about functional groups and connectivity, only Single-Crystal X-ray Diffraction (SCXRD) can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. A prerequisite for SCXRD is the growth of high-quality single crystals. rsc.org

Growing single crystals suitable for X-ray analysis is often a matter of patient experimentation with various techniques and solvent systems. mit.edu For a small organic molecule like this compound, several methods are commonly successful. The choice of solvent is critical; it should be one in which the compound is moderately soluble. rochester.edu

Slow Evaporation: A nearly saturated solution of the compound is prepared and left undisturbed in a container that is loosely covered (e.g., with perforated foil) to allow the solvent to evaporate slowly over days or weeks. mit.edu

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or from room temperature to a lower temperature (e.g., in a refrigerator). mit.edu This decrease in temperature reduces the solubility of the compound, promoting crystallization.

Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. rsc.orgresearchgate.net The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.

Interactive Data Table: Potential Crystal Growth Strategies for this compound

TechniqueSolvent(s)Precipitant (Anti-solvent)Rationale
Slow EvaporationAcetone, Ethyl Acetate (B1210297), Dichloromethane (B109758)N/AThese volatile solvents allow for controlled evaporation at room temperature.
Slow CoolingEthanol, Isopropanol, TolueneN/AThe compound's solubility is likely to be temperature-dependent in these solvents.
Vapor DiffusionDichloromethane, THFHexane, PentaneA polar aprotic solvent dissolving the compound, with a non-polar anti-solvent. researchgate.net
Vapor DiffusionEthanolDiethyl EtherA polar protic solvent dissolving the compound, with a less polar anti-solvent. researchgate.net

The suitability of each method and solvent system must be determined experimentally. rochester.eduuni-marburg.de

Data Collection and Refinement Procedures for Absolute Structure Determination

The determination of the crystal structure of this compound would involve a meticulous process of data collection and computational refinement. A suitable single crystal, grown from a slow evaporation of an appropriate solvent, is selected and mounted on a goniometer head of a diffractometer.

The crystal is then cooled to a low temperature, typically around 100 K, to minimize thermal vibrations of the atoms, which results in a more precise determination of their positions. The data collection is performed using a modern CCD or CMOS area detector diffractometer, commonly employing Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. A complete sphere of diffraction data is collected by a series of ω and φ scans.

The collected diffraction intensities are then integrated and corrected for various factors, including Lorentz and polarization effects, and absorption. The structure is typically solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to carbon are generally placed in geometrically calculated positions and refined using a riding model. The amide hydrogen atom is often located from the difference Fourier map and refined with appropriate restraints.

For absolute structure determination, the Flack parameter is calculated from the diffraction data. A value close to zero for the Flack parameter would confirm the correct absolute configuration of the molecule in the crystal.

A summary of hypothetical crystallographic data and refinement parameters for this compound is presented in the interactive table below.

Parameter Value
Chemical formulaC₁₀H₁₂N₂O₃
Formula weight208.22 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.45
b (Å)12.67
c (Å)9.89
α (°)90
β (°)105.3
γ (°)90
Volume (ų)1021.5
Z4
Calculated density (g/cm³)1.355
Absorption coefficient (mm⁻¹)0.10
F(000)440
Crystal size (mm³)0.25 x 0.20 x 0.15
RadiationMo Kα (λ = 0.71073 Å)
2θ range for data collection (°)5.0 to 55.0
Index ranges-10 ≤ h ≤ 10, -16 ≤ k ≤ 16, -12 ≤ l ≤ 12
Reflections collected8890
Independent reflections2345 [R(int) = 0.035]
Data/restraints/parameters2345 / 0 / 137
Goodness-of-fit on F²1.05
Final R indexes [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.118
R indexes (all data)R₁ = 0.058, wR₂ = 0.125
Absolute structure parameter0.05 (12)
Largest diff. peak/hole (e Å⁻³)0.35 and -0.28

Interpretation of Intermolecular Interactions and Crystal Packing Motifs

The amide group provides a classic hydrogen bond donor (N-H) and acceptor (C=O). In many related crystal structures, molecules are linked into chains or dimers via N-H···O=C hydrogen bonds. In the case of this compound, it is plausible that the amide proton forms a hydrogen bond with the carbonyl oxygen of an adjacent molecule, leading to the formation of one-dimensional chains.

Furthermore, the nitro group, with its two oxygen atoms, can act as a hydrogen bond acceptor. Weak C-H···O interactions involving the methyl groups or the aromatic ring hydrogens and the nitro-group oxygens are also likely to be present, contributing to the stability of the crystal packing.

The steric bulk of the two methyl groups adjacent to the acetamido and nitro substituents would influence the conformation of the molecule. The dihedral angle between the phenyl ring and the acetamido group, as well as the twist of the nitro group relative to the ring, would be a result of minimizing steric hindrance while optimizing intermolecular interactions.

A summary of potential intermolecular interactions is provided in the interactive table below.

Interaction Type Donor Acceptor Typical Distance (Å) Significance
Hydrogen BondN-HO=C2.8 - 3.0Primary motif, linking molecules into chains.
C-H···O InteractionC(methyl)-HO(nitro)3.2 - 3.5Contributes to the stability of the packing.
C-H···O InteractionC(ring)-HO(nitro)3.2 - 3.5Further stabilizes the crystal lattice.
π-π StackingPhenyl ringPhenyl ring3.5 - 3.8Potential for offset stacking between chains.

Theoretical and Computational Chemistry Approaches to N 2,3 Dimethyl 6 Nitrophenyl Acetamide

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are instrumental in understanding the intrinsic properties of N-(2,3-dimethyl-6-nitrophenyl)acetamide, which are governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) Calculations for Ground State Properties and Molecular Orbitals

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules the size of this compound. By approximating the many-electron Schrödinger equation, DFT provides a balance between computational cost and accuracy for determining ground-state properties.

DFT calculations can be employed to optimize the geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. For instance, a study on related acetamide (B32628) derivatives utilized DFT to understand how substituent groups influence molecular geometry. cyberleninka.ru The presence of the nitro group, a strong electron-withdrawing group, and the methyl groups, which are electron-donating, are expected to significantly influence the geometry of the phenyl ring and the acetamide side chain.

Furthermore, DFT is used to calculate the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov In substituted N-phenylmaleimides, including a 2-nitrophenyl derivative, DFT calculations have shown that the nature of the substituent (electron-donating or -accepting) directly impacts these orbital energies. nih.gov

Table 1: Representative Ground State Properties of this compound Calculated by DFT

PropertyCalculated Value
Total Energy (Hartree)-784.5
Dipole Moment (Debye)4.5
HOMO Energy (eV)-7.2
LUMO Energy (eV)-2.5
HOMO-LUMO Gap (eV)4.7

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations on similar aromatic nitro compounds.

Natural Bond Orbital (NBO) and Charge Distribution Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex wave function of a molecule into a more intuitive chemical picture of bonding and charge distribution. wisc.edu NBO analysis partitions the electron density into localized orbitals that correspond to core electrons, lone pairs, and bonds.

For this compound, NBO analysis would reveal the distribution of electron density across the molecule, quantifying the charges on each atom. This is particularly insightful for understanding the electronic effects of the nitro and methyl substituents. The analysis would likely show a significant positive charge on the nitrogen atom of the nitro group and the carbon atom of the carbonyl group, indicating their electrophilic nature. Conversely, the oxygen atoms of the nitro and carbonyl groups would exhibit significant negative charges.

NBO analysis also quantifies hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. nih.gov The strength of these interactions can be evaluated using second-order perturbation theory. wisc.edu In this compound, significant interactions would be expected between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds.

Table 2: Representative Natural Atomic Charges on Key Atoms of this compound from NBO Analysis

AtomNatural Charge (e)
O (carbonyl)-0.65
N (amide)-0.45
C (carbonyl)+0.70
N (nitro)+0.50
O (nitro)-0.40

Note: The values in this table are illustrative and represent typical data obtained from NBO calculations on similar aromatic nitro compounds.

Molecular Dynamics (MD) Simulations

While quantum chemical methods provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time.

Conformational Landscape Exploration and Energy Minima

This compound possesses several rotatable bonds, leading to a complex conformational landscape. The orientation of the acetamide group relative to the phenyl ring and the rotation around the C-N amide bond are particularly important. A study on the related N-(2,3-dimethylphenyl)acetamide revealed that the conformation of the N-H bond is syn to both methyl substituents. nih.govnih.gov

MD simulations can be used to explore the potential energy surface of this compound, identifying the various stable conformers and the energy barriers between them. By simulating the molecule's motion at a given temperature, MD can reveal the relative populations of different conformers and the timescales of conformational transitions. This information is crucial for understanding how the molecule's shape and flexibility influence its properties and interactions. The rotational barrier of the nitrophenyl group in a related molecule was determined to be significant, indicating that certain spatial orientations are more stable. nih.gov

Solvent Effects and Solvation Dynamics

The properties and behavior of a molecule can be significantly influenced by its environment, particularly by the solvent. MD simulations are an excellent tool for studying these solvent effects. By explicitly including solvent molecules in the simulation, it is possible to model the solvation shell around this compound and to study the dynamics of the solvent molecules in its vicinity.

These simulations can provide insights into the solubility of the compound in different solvents by calculating the free energy of solvation. Furthermore, MD can be used to study how the solvent affects the conformational equilibrium of the molecule and the dynamics of its internal motions. For instance, in a polar solvent, conformers with a larger dipole moment may be stabilized. The study of solvation dynamics can reveal how the solvent reorganizes in response to changes in the solute's electronic structure, which is important for understanding chemical reactions in solution.

Intermolecular Interaction Dynamics in Aggregates and Solutions

The study of intermolecular interactions is crucial for understanding the behavior of this compound in condensed phases, such as in solid-state aggregates or in solution. These non-covalent interactions govern properties like solubility, crystal packing, and biological activity.

In the solid state, the aggregation of this compound would be directed by a combination of hydrogen bonds, π-π stacking interactions, and van der Waals forces. The acetamide group provides a classic hydrogen bond donor (N-H) and acceptor (C=O), which would likely lead to the formation of chains or dimeric structures. The presence of the nitro group, a strong electron-withdrawing group, and the electron-donating methyl groups on the phenyl ring creates a significant dipole moment and modulates the electrostatic potential surface of the molecule. This influences how molecules orient themselves to maximize electrostatic attractions and minimize repulsions.

In solution, the dynamics of intermolecular interactions become more complex. The choice of solvent would play a critical role. In polar protic solvents, such as ethanol, the solvent molecules would compete with the solute to form hydrogen bonds. In aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO), the solvent can act as a hydrogen bond acceptor. The interactions between the solute and solvent molecules, known as solvation, can be modeled computationally to understand solubility and the stability of the solute in different environments.

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions involving this compound. This can include its synthesis, degradation, or further functionalization.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

To understand a chemical reaction at a molecular level, identifying the transition state (TS) is paramount. The TS is the highest energy point along the reaction pathway that connects reactants and products. Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, can be employed to locate the TS geometry.

Once a transition state is identified and confirmed (by the presence of a single imaginary frequency in the vibrational analysis), an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC analysis maps out the minimum energy path from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired chemical species. This provides a detailed picture of the geometric changes that occur throughout the reaction.

Activation Energy Calculations and Reaction Energetics

The activation energy (Ea) is the energy barrier that must be overcome for a reaction to occur and is a key determinant of the reaction rate. Computationally, the activation energy is calculated as the difference in energy between the transition state and the reactants.

Ea = ETransition State - EReactants

Solvent Continuum Models in Reaction Pathway Prediction

Reactions are most often carried out in a solvent, which can significantly influence the reaction pathway and energetics. Explicitly modeling every solvent molecule is computationally expensive. Therefore, solvent continuum models, such as the Polarizable Continuum Model (PCM), are frequently used.

In these models, the solvent is treated as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. This approach allows for the inclusion of solvent effects on the energies of reactants, transition states, and products, leading to more accurate predictions of reaction pathways in solution.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods can predict various spectroscopic parameters for this compound, which can then be compared with experimental data to validate the computational model and aid in spectral assignment.

NMR Chemical Shift Prediction and Anisotropy Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The chemical shifts of atomic nuclei are highly sensitive to their local electronic environment. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used computational approach for predicting NMR chemical shifts.

The process involves first optimizing the geometry of this compound using a method like DFT. Then, a GIAO calculation is performed on the optimized geometry to compute the isotropic shielding values for each nucleus (e.g., ¹H, ¹³C, ¹⁵N). The chemical shifts are then obtained by referencing these shielding values to the computed shielding of a standard reference compound, such as tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts can be compared to experimentally obtained spectra to confirm the structure of the molecule. Discrepancies between predicted and experimental values can often be rationalized by considering factors such as solvent effects, intermolecular interactions, and conformational dynamics that may not be fully captured in the computational model of an isolated molecule in the gas phase.

Table 1: Predicted ¹³C NMR Chemical Shifts for a Representative Aromatic Nitro Compound (Calculated using DFT)

AtomPredicted Chemical Shift (ppm)
C1148.2
C2125.4
C3129.8
C4123.1
C5135.7
C6119.5

Note: The data in this table is representative of a generic aromatic nitro compound and is for illustrative purposes only, as specific computational data for this compound is not available.

Vibrational Frequency and Intensity Simulation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and elucidating the structure of molecules. Computational simulations of vibrational spectra serve as a crucial aid in the assignment of experimental spectral bands. For this compound, a thorough vibrational analysis can be performed using DFT calculations.

Research Findings:

Quantum chemical calculations, particularly using the B3LYP functional with a 6-311+G(d,p) basis set, have been successfully employed to analyze the vibrational spectra of related nitroaromatic compounds. nih.gov This level of theory is effective for performing harmonic frequency analyses to predict the fundamental vibrational modes. nih.gov For a molecule like this compound, the vibrational modes can be categorized based on the functional groups present: the phenyl ring, the nitro group (NO₂), the acetamide group (NHCOCH₃), and the two methyl groups (CH₃).

The nitro group typically exhibits strong characteristic stretching vibrations. The asymmetric stretching mode (ν_as(NO₂)) is generally observed at a higher frequency than the symmetric stretching mode (ν_s(NO₂)). nih.govnih.gov For instance, in a similar molecule, 4-methyl-2-nitrophenyl isocyanate, the asymmetric and symmetric nitro stretching modes were assigned to bands at 1569 cm⁻¹ and 1339 cm⁻¹, respectively. nih.gov

A full theoretical vibrational analysis would involve the calculation of the harmonic vibrational frequencies and their corresponding IR and Raman intensities. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and the approximations inherent in the computational method, allowing for a more accurate comparison with experimental data. While specific computational studies on this compound are not available in the reviewed literature, the table below provides a hypothetical representation of expected vibrational modes based on analyses of similar compounds. nih.govresearchgate.net

Table 1: Hypothetical Vibrational Frequencies for this compound (Note: This table is illustrative and based on typical frequency ranges for the specified functional groups. Specific calculated values for this compound are not available in the cited literature.)

Vibrational ModeExpected Frequency Range (cm⁻¹)
N-H Stretch3200-3400
Aromatic C-H Stretch3000-3100
Asymmetric CH₃ Stretch2950-3000
Symmetric CH₃ Stretch2850-2900
C=O Stretch1630-1690
Asymmetric NO₂ Stretch1500-1570
Symmetric NO₂ Stretch1330-1370
C-N Stretch1200-1350

UV-Vis Absorption and Electronic Excitation Calculations (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra of molecules. cecam.orgyoutube.com It provides information on the electronic transitions between molecular orbitals, including their energies and intensities (oscillator strengths). This allows for the interpretation and assignment of the absorption bands observed in experimental UV-Vis spectra.

Research Findings:

For aromatic nitro compounds, the UV-Vis spectrum is typically characterized by π → π* and n → π* transitions. The π → π* transitions, which involve the promotion of an electron from a π bonding or non-bonding orbital to a π* anti-bonding orbital, are usually intense. The n → π* transitions, involving the excitation of an electron from a non-bonding orbital (like the lone pairs on the oxygen atoms of the nitro group) to a π* anti-bonding orbital, are generally weaker.

In the case of this compound, the electronic spectrum would be influenced by the chromophoric nitro group and the auxochromic acetamide and methyl groups attached to the phenyl ring. TD-DFT calculations, often performed at the B3LYP level of theory, can predict the vertical excitation energies and oscillator strengths for the lowest energy electronic transitions. rsc.org These calculations would help in understanding the nature of the electronic transitions by identifying the specific molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For many organic molecules, the lowest energy transition corresponds to the HOMO-LUMO transition. nih.gov

While no specific TD-DFT studies for this compound have been reported in the literature surveyed, the expected results can be illustrated. The calculations would likely reveal intense absorption bands in the UV region, corresponding to π → π* transitions within the nitrophenyl chromophore. The solvent environment can also be modeled in these calculations using methods like the Polarizable Continuum Model (PCM) to provide more realistic predictions of the absorption maxima.

The following table provides a hypothetical representation of TD-DFT calculation results for this compound, illustrating the kind of data that would be obtained from such a study.

Table 2: Hypothetical TD-DFT Results for this compound (Note: This table is for illustrative purposes to show the typical output of a TD-DFT calculation. Specific calculated values for this compound are not available in the cited literature.)

TransitionCalculated Wavelength (nm)Oscillator Strength (f)Major Orbital Contributions
S₀ → S₁3500.15HOMO → LUMO (π → π)
S₀ → S₂2800.45HOMO-1 → LUMO (π → π)
S₀ → S₃2500.30HOMO → LUMO+1 (π → π*)

Chemical Reactivity and Transformation Pathways of N 2,3 Dimethyl 6 Nitrophenyl Acetamide

Reactions Involving the Nitro Group

The nitro group is a versatile functional group that can participate in a variety of chemical transformations, profoundly impacting the molecular structure and properties.

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis. This reaction converts N-(2,3-dimethyl-6-nitrophenyl)acetamide into N-(6-amino-2,3-dimethylphenyl)acetamide, a valuable intermediate for the synthesis of various heterocyclic compounds and other complex molecules. A variety of reducing agents and catalytic systems can accomplish this transformation.

Commonly employed methods include catalytic hydrogenation using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. Chemical reduction methods are also effective and utilize reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, iron (Fe) in acetic acid, or sodium dithionite (B78146) (Na₂S₂O₄). The choice of reagent can be influenced by the presence of other functional groups in the molecule and the desired reaction conditions.

Table 1: Selected Reduction Strategies for Nitroarenes

Reducing Agent/System Typical Conditions Product Notes
H₂, Pd/C Methanol (B129727) or Ethanol, Room Temperature, Atmospheric Pressure Aromatic Amine A widely used, clean, and efficient method.
SnCl₂·2H₂O Ethanol, Reflux Aromatic Amine Effective for a broad range of nitroarenes.
Fe, CH₃COOH Acetic Acid, Heat Aromatic Amine A classic and cost-effective method.
Na₂S₂O₄ Water/Methanol, Room Temperature Aromatic Amine A mild reducing agent, useful when other sensitive functional groups are present.

The resulting product, 2,3-dimethyl-6-nitroaniline (B184222), is a known chemical compound. nih.gov

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for the functionalization of aromatic rings, particularly those bearing strong electron-withdrawing groups like the nitro group. numberanalytics.com The SNAr mechanism typically proceeds via an addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this complex is enhanced by the presence of electron-withdrawing substituents at the ortho and para positions to the leaving group. pressbooks.pub

In this compound, the nitro group strongly activates the aromatic ring towards nucleophilic attack. However, for a classic SNAr reaction to occur, a suitable leaving group (typically a halide) must be present on the ring, preferably at a position ortho or para to the nitro group. pressbooks.pub In the absence of such a leaving group, direct SNAr on the unsubstituted positions of the ring is generally difficult.

Should a derivative of this compound be synthesized with a leaving group, such as a halogen, at the 4- or 5-position, it would be expected to undergo SNAr reactions with various nucleophiles. For instance, reaction with amines, alkoxides, or thiolates could introduce new functional groups onto the aromatic ring. tandfonline.commdpi.com The reactivity in such SNAr reactions is influenced by the nature of the leaving group, with the general order of reactivity being F > Cl > Br > I. numberanalytics.com

The nitro group of aromatic compounds can be reduced under photochemical conditions. nih.govacs.org This process often involves the generation of reactive species upon irradiation with light. For instance, the photoreduction of nitroaromatic compounds can be facilitated by hydrated electrons generated from other molecules in the reaction mixture. nih.govacs.org

One proposed mechanism involves the excitation of a sensitizer (B1316253) molecule by light, which then generates a hydrated electron and a radical cation. nih.govacs.org This hydrated electron can then be transferred to the nitroaromatic compound, initiating its reduction. The presence of materials like clay minerals can enhance this process by stabilizing the radical cation and providing a constrained environment for the reaction to occur. nih.govacs.org The reduction of nitroaromatics can also be achieved using heterogeneous photocatalysts, such as Cu₂O/TiO₂/UiO-66, which can generate hydrogen in situ upon UV irradiation to reduce the nitro group to an amine at ambient temperature and pressure. fourwaves.com The photocatalytic reduction of nitroaromatics to anilines often proceeds through a stepwise hydrogenation pathway involving intermediates like nitrosobenzene (B162901) and N-phenylhydroxylamine. rsc.org

Transformations of the Acetamide (B32628) Moiety

The acetamide group provides another reactive site within the this compound molecule, allowing for further functionalization and modification.

The acetamide linkage in this compound can be cleaved through hydrolysis under acidic, basic, or enzymatic conditions. This reaction yields 2,3-dimethyl-6-nitroaniline and acetic acid. patsnap.com

Acid-catalyzed hydrolysis typically involves the protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. rsc.orgrsc.org Subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate, which then collapses to release the amine and carboxylic acid products. rsc.orgrsc.orgsciencemadness.org The rate of acid-catalyzed hydrolysis is dependent on the acid concentration. rsc.orgrsc.org

Base-catalyzed hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide. rsc.org This forms a tetrahedral intermediate which then eliminates the amine anion (or the amine itself after protonation) to give the carboxylate. This method is generally irreversible as the final carboxylate is deprotonated.

Table 2: General Conditions for Acetanilide (B955) Hydrolysis

Condition Reagents Products Mechanism
Acidic Dilute or Concentrated Acid (e.g., HCl, H₂SO₄), Heat Aromatic Amine, Acetic Acid A-2 or A-1 depending on acid concentration rsc.org
Basic Aqueous Base (e.g., NaOH, KOH), Heat Aromatic Amine, Carboxylate Salt Nucleophilic acyl substitution rsc.org

The nitrogen atom of the acetamide group can be further functionalized through N-alkylation and N-acylation reactions. These reactions typically require the deprotonation of the amide N-H bond using a strong base to form an amide anion, which then acts as a nucleophile. derpharmachemica.com

N-Alkylation can be achieved by treating the amide with a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), followed by the addition of an alkylating agent like an alkyl halide or sulfate. derpharmachemica.comgoogle.com The choice of base and solvent is crucial to favor N-alkylation over potential O-alkylation.

N-Acylation can be performed in a similar manner, using an acylating agent such as an acyl chloride or anhydride (B1165640) after the deprotonation of the amide. This would lead to the formation of an N-acylacetamide derivative.

These functionalization reactions provide a pathway to introduce a wide variety of substituents onto the amide nitrogen, allowing for the synthesis of a diverse range of derivatives with potentially new chemical and biological properties.

Rearrangement Reactions Involving the Amide Linkage

The amide linkage in this compound is a key functional group that can participate in various chemical transformations. While specific studies on the rearrangement reactions of this particular compound are not extensively documented in the reviewed literature, general principles of amide chemistry and related research on similar structures provide insights into potential pathways.

One notable area of research involves the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides, which can be harnessed for the construction of amide bonds. nih.gov This type of reaction, while not a direct rearrangement of the pre-formed amide in this compound, highlights the reactivity of the o-nitrophenyl moiety in facilitating amide bond formation through rearrangement processes. nih.gov The study demonstrated the broad applicability of this method for synthesizing primary, secondary, and tertiary amides, and its utility was showcased in the synthesis of the lipid-lowering agent bezafibrate. nih.gov The functional group tolerance and orthogonality of this approach were further exemplified by the N-acylation of unprotected amino acids. nih.gov

Electrophilic and Nucleophilic Aromatic Substitutions on the Phenyl Ring

The phenyl ring of this compound is substituted with three distinct groups: two methyl groups, a nitro group, and an acetamido group. These substituents significantly influence the regioselectivity and rate of both electrophilic and nucleophilic aromatic substitution reactions.

Directing Effects of Substituents on Regioselectivity

The directing effects of the substituents on the benzene (B151609) ring determine the position of incoming groups during electrophilic aromatic substitution (EAS). pressbooks.publumenlearning.comcognitoedu.org These effects are categorized as either ortho-para directing or meta directing. pressbooks.pub

Methyl Groups (-CH₃): Alkyl groups are weak activating groups and are ortho-para directors. pressbooks.pubcognitoedu.org They donate electron density to the ring through an inductive effect, stabilizing the carbocation intermediate formed during ortho and para attack. libretexts.org

Acetamido Group (-NHCOCH₃): The acetamido group is a moderate activating group and an ortho-para director. pressbooks.pub The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring through resonance, increasing the electron density at the ortho and para positions. pressbooks.publibretexts.org However, the electron-withdrawing nature of the adjacent carbonyl group moderates this activating effect. pressbooks.pub

Nitro Group (-NO₂): The nitro group is a strong deactivating group and a meta director. lumenlearning.comcognitoedu.orglibretexts.org It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. lumenlearning.comcognitoedu.org The deactivation is most pronounced at the ortho and para positions, leaving the meta position as the relatively more electron-rich site for electrophilic attack. cognitoedu.orglibretexts.org

In this compound, the directing effects of these groups are combined. The two methyl groups at positions 2 and 3, and the acetamido group at position 1, would preferentially direct incoming electrophiles to the ortho and para positions relative to them. Conversely, the nitro group at position 6 strongly directs incoming electrophiles to the meta position relative to it (position 4). The interplay of these directing effects, along with steric hindrance from the existing substituents, will ultimately determine the regiochemical outcome of electrophilic substitution reactions.

For nucleophilic aromatic substitution (SNAr), the presence of strongly electron-withdrawing groups, such as the nitro group, is crucial for activating the ring towards nucleophilic attack. nih.govmsu.edu These groups stabilize the negatively charged Meisenheimer intermediate that is formed during the reaction. nih.gov The nitro group at the ortho or para position to the leaving group provides the most significant activation. nih.gov

Reactivity Studies of Specific Sites on the Aromatic Ring

For electrophilic aromatic substitution , the positions on the ring will have varied reactivity based on the combined electronic effects of the substituents. The activating acetamido and methyl groups will increase electron density at certain positions, while the deactivating nitro group will decrease it. The positions least deactivated by the nitro group and most activated by the other groups will be the most susceptible to electrophilic attack.

For nucleophilic aromatic substitution , the presence of the nitro group ortho to the acetamido group and meta to one of the methyl groups makes the ring susceptible to nucleophilic attack, potentially leading to the displacement of a suitable leaving group. The rate of such reactions is significantly enhanced by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. msu.edu For instance, studies on similar nitro-halo aromatic derivatives show their utility as building blocks in SNAr reactions for synthesizing various compounds. tandfonline.com

Oxidative and Reductive Degradation Pathways (Mechanistic Environmental Studies)

The environmental fate of this compound is influenced by its susceptibility to oxidative and reductive degradation processes. These pathways can be initiated by abiotic factors like sunlight and reactive oxygen species, or by biotic processes mediated by microorganisms.

Ozonolysis and Photolytic Degradation Mechanisms

Ozonolysis is an organic reaction where ozone cleaves unsaturated bonds, typically carbon-carbon double bonds in alkenes and alkynes, replacing them with carbonyl groups. wikipedia.orgorganic-chemistry.org While the aromatic ring of this compound is generally resistant to ozonolysis under typical environmental conditions, this process can be relevant for certain degradation products or under specific treatment conditions. The Criegee mechanism describes the process for alkenes, involving the formation of a primary ozonide followed by rearrangement to a Criegee intermediate. organic-chemistry.org

Photolytic degradation involves the breakdown of molecules by light. The presence of a nitro group in this compound makes it susceptible to photolytic reactions. nih.govnih.gov For many nitroaromatic compounds, photodegradation can proceed through various pathways, including the reduction of the nitro group to a nitroso group, which can then undergo further transformations. nih.gov Studies on other nitro-containing pharmaceuticals have shown that photolysis can lead to the formation of various transformation products, and the rate of degradation is often pH-dependent. nih.govresearchgate.net For instance, the photolytic degradation of nitrofurantoin, another nitroaromatic compound, involves photoisomerization and subsequent photohydrolysis. researchgate.net The degradation of such compounds can be influenced by the presence of other substances in the environment that can act as photosensitizers or quenchers. researchgate.net

Biotransformation Mechanisms and Metabolite Identification (non-clinical)

Microorganisms in soil and water can play a significant role in the transformation of this compound. The primary biotransformation pathway for many nitroaromatic compounds is the reduction of the nitro group to an amino group. This reduction can proceed through nitroso and hydroxylamino intermediates.

While specific biotransformation studies on this compound are limited, research on analogous compounds provides valuable insights. For example, endophytic fungi and soil bacteria have been shown to degrade related compounds like N-(2-hydroxy-3-nitrophenyl)acetamide and N-(2-hydroxy-5-nitrophenyl)acetamide. nih.gov These microorganisms can utilize the compounds as a source of carbon and nitrogen, leading to the formation of various metabolites. The identification of these metabolites is crucial for understanding the complete environmental degradation pathway and assessing any potential ecotoxicological risks of the transformation products.

Solid State Chemistry and Crystal Engineering of N 2,3 Dimethyl 6 Nitrophenyl Acetamide

Polymorphism and Pseudopolymorphism Investigations

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, and pseudopolymorphism, where different crystal structures are formed through the inclusion of solvent molecules (solvates or hydrates), are critical areas of study in pharmaceutical and materials science. However, dedicated investigations into these phenomena for N-(2,3-dimethyl-6-nitrophenyl)acetamide have not been reported in the accessible scientific literature.

Identification and Characterization of Different Solid Forms

A thorough search of crystallographic databases and chemical literature did not yield any reports on the identification or characterization of different solid forms of this compound. Consequently, there is no available data from techniques such as X-ray powder diffraction (XRPD), single-crystal X-ray diffraction, differential scanning calorimetry (DSC), or solid-state NMR spectroscopy that would indicate the existence of polymorphs or pseudopolymorphs for this compound.

Thermodynamic Stability and Phase Transitions

The thermodynamic stability relationships and potential phase transitions between different polymorphic forms of this compound remain uninvestigated. Without the initial identification of multiple solid forms, studies to determine their relative thermodynamic stabilities, construct energy-temperature diagrams, or observe temperature- or pressure-induced phase transitions have not been undertaken.

Crystallization from Different Solvents and Conditions

Systematic studies on the crystallization of this compound from a variety of solvents under different conditions (e.g., temperature, cooling rate, saturation) have not been published. Such studies are fundamental for uncovering new polymorphic forms and understanding the factors that govern crystal growth. The absence of this research means there is no data to present on how solvent choice influences the solid form of this compound.

Co-crystallization and Supramolecular Assembly Strategies

Co-crystallization is a crystal engineering technique used to design new solid forms with modified physicochemical properties by combining a target molecule with a co-former in a specific stoichiometric ratio. The supramolecular assembly in these structures is governed by non-covalent interactions.

Design Principles for Co-crystals and Eutectics

There are no published studies on the design, synthesis, or characterization of co-crystals or eutectics involving this compound. The application of design principles, such as the use of supramolecular synthons to predict and form co-crystals, has not been explored for this compound.

Hydrogen Bonding and Other Non-Covalent Interactions in Solid State

While the molecular structure of this compound suggests the potential for hydrogen bonding (via the N-H group of the acetamide (B32628) and the oxygen atoms of the nitro and acetamide groups) and other non-covalent interactions (such as π-π stacking), a definitive crystal structure analysis is not available. Without single-crystal X-ray diffraction data, a detailed and experimentally verified description of the hydrogen bonding motifs and other supramolecular interactions in the solid state of this compound cannot be provided. Studies on related molecules often reveal chain or dimer motifs formed through N-H···O=C hydrogen bonds, but this cannot be confirmed for the title compound.

Multi-Component Crystal Formation and Characterization

Multi-component crystals, which include co-crystals and solvates, are crystalline solids that consist of two or more different molecules held together in the same crystal lattice by non-covalent interactions. The formation of such crystals is a key strategy in crystal engineering to modify the physicochemical properties of a solid, such as solubility, melting point, and stability, without altering the chemical structure of the active molecule.

Co-crystals are formed between a target molecule and a co-former, where both components are solid under ambient conditions. The interactions governing co-crystal formation are typically hydrogen bonds, halogen bonds, and π-π stacking. For a molecule like this compound, the amide group provides a strong hydrogen bond donor (N-H) and acceptor (C=O), making it a prime candidate for forming co-crystals with co-formers containing complementary functional groups, such as carboxylic acids or other amides. The nitro group can also act as a hydrogen bond acceptor.

Solvates are formed when a stoichiometric amount of a solvent is incorporated into the crystal lattice. The choice of solvent during crystallization can significantly influence whether a solvate is formed. The characterization of multi-component crystals is crucial to confirm their formation and to determine their structure. Key analytical techniques include:

Single-Crystal X-ray Diffraction (SCXRD): This is the definitive method for determining the precise three-dimensional arrangement of molecules in the crystal, confirming the presence of both components and elucidating the intermolecular interactions.

Powder X-ray Diffraction (PXRD): Used to analyze the bulk crystalline sample and can distinguish between a simple physical mixture and a new crystalline phase.

Differential Scanning Calorimetry (DSC): This technique can identify the formation of a new crystalline phase by a unique melting point that is different from the melting points of the individual components.

Spectroscopic Techniques (FT-IR, Raman, Solid-State NMR): These methods can detect changes in the vibrational modes and chemical environments of the functional groups involved in intermolecular interactions upon the formation of a multi-component crystal.

While specific data for this compound is unavailable, studies on related compounds, such as N-(2,3-dimethylphenyl)acetamide, have detailed their crystal structures, revealing how intermolecular N-H···O hydrogen bonds link the molecules into supramolecular chains nih.gov. This provides a foundational understanding of the types of interactions that could be exploited in forming multi-component crystals of the title compound.

Table 1: Key Techniques for Characterization of Multi-Component Crystals

TechniqueInformation Provided
Single-Crystal X-ray Diffraction (SCXRD)Absolute crystal structure, bond lengths, bond angles, and intermolecular interactions.
Powder X-ray Diffraction (PXRD)Crystalline phase identification and purity.
Differential Scanning Calorimetry (DSC)Melting point, enthalpy of fusion, and detection of phase transitions.
Fourier-Transform Infrared (FT-IR) SpectroscopyChanges in vibrational frequencies of functional groups involved in hydrogen bonding.
Raman SpectroscopyComplementary vibrational information to FT-IR, useful for identifying intermolecular interactions.
Solid-State Nuclear Magnetic Resonance (ssNMR)Information on the local chemical environment of atoms in the solid state.

Crystal Habit Modification and Growth Mechanism Studies

The crystal habit, which refers to the external morphology of a crystal, is a critical property that can influence bulk properties such as flowability, compaction behavior, and dissolution rate. The modification of crystal habit is a significant aspect of crystal engineering.

The morphology of a crystal is determined by the relative growth rates of its different faces. Solvents and additives can significantly influence these growth rates and, consequently, the final crystal shape.

Role of Solvent: The solvent plays a crucial role in crystallization, not only by dissolving the solute but also by interacting with the growing crystal surfaces. The nature of the solvent, including its polarity, viscosity, and ability to form hydrogen bonds, can affect the crystal habit. For instance, a solvent that strongly adsorbs to a specific crystal face can inhibit the growth of that face, leading to its prominence in the final crystal morphology. Studies on other organic compounds have shown that a change in solvent can lead to different crystal shapes, such as needles or plates mdpi.com3ds.comacs.org. For example, in the crystallization of N-(4-nitrophenyl) acetamide, a binary mixture of ethanol and water was used to improve the purity and yield of the product, demonstrating the impact of solvent systems on the crystallization outcome jcbsc.orgresearchgate.net.

Role of Additives: Additives, which can be impurities or intentionally added molecules, can also modify the crystal habit, often at very low concentrations acs.orgacs.org. "Tailor-made" additives, which are structurally similar to the solute molecule, can selectively adsorb to specific crystal faces and inhibit their growth annualreviews.org. This selective inhibition alters the relative growth rates of the faces and thus changes the crystal morphology. The effectiveness of an additive depends on the specific interactions between the additive and the crystal surfaces.

The formation of crystals from a solution is governed by two fundamental kinetic processes: nucleation and crystal growth tudelft.nle-bookshelf.de.

Nucleation: Nucleation is the initial step in crystallization where a small, stable nucleus of the new crystalline phase is formed from the supersaturated solution acs.orgnih.govmcgill.ca. According to classical nucleation theory, there is an energy barrier to the formation of a stable nucleus, and the rate of nucleation is highly dependent on the level of supersaturation, temperature, and the presence of impurities or seed crystals ethz.chencyclopedia.pub. More contemporary theories, such as the two-step nucleation model, propose that a dense liquid-like cluster of molecules forms first, which then reorganizes into an ordered crystal nucleus acs.orgnih.govacs.orgnih.gov.

Crystal Growth: Once a stable nucleus is formed, it grows by the successive addition of molecules from the solution onto its surfaces. The rate of crystal growth is influenced by factors such as supersaturation, temperature, viscosity of the solution, and the presence of impurities that can block growth sites on the crystal surface.

The kinetics of crystallization can be studied by monitoring the change in solute concentration over time or by using in-situ techniques such as particle size analysis. Understanding the kinetics is essential for controlling the crystal size distribution and for designing and optimizing crystallization processes. While specific kinetic data for this compound is not available, the general principles of nucleation and growth provide a framework for how its crystallization could be controlled.

Table 2: Factors Influencing Crystallization Kinetics

FactorEffect on NucleationEffect on Crystal Growth
Supersaturation Increases nucleation rateIncreases growth rate
Temperature Affects solubility and molecular mobility, influencing nucleation rateAffects solubility and diffusion, influencing growth rate
Solvent Can influence the pre-nucleation clustering and the interfacial energyAffects solute transport and surface integration
Additives/Impurities Can inhibit or promote nucleationCan inhibit or in some cases promote the growth of specific faces
Agitation Can increase secondary nucleationEnhances mass transfer, potentially increasing growth rate

Advanced Analytical Methodologies for Research Scale Characterization and Quantification

Chromatographic Method Development for High-Purity Analysis

Chromatographic techniques are indispensable for the separation and analysis of complex mixtures. For "N-(2,3-dimethyl-6-nitrophenyl)acetamide," a multi-faceted approach employing various chromatographic methods is essential for a complete purity profile.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of non-volatile and thermally labile compounds like "this compound." The versatility of HPLC is significantly enhanced by coupling it with a range of detectors, each offering unique advantages.

UV Detection: The presence of the nitroaromatic chromophore in "this compound" makes it highly amenable to Ultraviolet (UV) detection. researchgate.net The nitro group and the aromatic ring contribute to strong UV absorbance, typically in the range of 254 nm and other wavelengths, allowing for sensitive and selective detection. For similar nitroaromatic compounds, UV detection has been successfully employed to monitor their presence and concentration changes in various reactions. researchgate.net

Refractive Index (RI) Detection: While UV detection is highly sensitive for the target compound, it is blind to impurities that lack a significant chromophore. researchgate.net A Refractive Index (RI) detector, considered a universal detector, can overcome this limitation by detecting any compound that has a different refractive index from the mobile phase. shimadzu.com.sg However, RI detectors are generally less sensitive than UV detectors and are not compatible with gradient elution methods, limiting their use to isocratic separations. researchgate.netjuniperpublishers.com

Evaporative Light Scattering Detection (ELSD): The Evaporative Light Scattering Detector (ELSD) offers a more universal detection approach than UV and is compatible with gradient elution, a significant advantage over RI detection. sedere.compeakscientific.com ELSD works by nebulizing the column eluent, evaporating the mobile phase, and then detecting the light scattered by the non-volatile analyte particles. peakscientific.comparker.com This makes it suitable for detecting any compound that is less volatile than the mobile phase, regardless of its optical properties. sedere.com

Mass Spectrometry (MS) Detection: Coupling HPLC with a Mass Spectrometer (LC-MS) provides the highest degree of selectivity and sensitivity, enabling not only quantification but also structural elucidation of the compound and its impurities. juniperpublishers.com Mass spectrometry identifies compounds based on their mass-to-charge ratio, offering definitive confirmation of the target analyte and characterization of unknown impurities. juniperpublishers.com Reverse-phase HPLC methods using acetonitrile (B52724) and water with a formic acid modifier are often suitable for LC-MS applications. sielc.comsielc.com

Table 1: Comparison of HPLC Detection Methods for this compound Analysis

DetectorPrincipleAdvantages for this compound AnalysisLimitations
UV/Vis Measures the absorbance of UV or visible light by the analyte.High sensitivity and selectivity due to the nitroaromatic chromophore.Only detects compounds with a chromophore.
RI Measures the difference in refractive index between the eluent and the pure mobile phase.Universal detection of non-chromophoric impurities. researchgate.netshimadzu.com.sgLower sensitivity, not compatible with gradient elution. researchgate.netjuniperpublishers.com
ELSD Detects light scattered by non-volatile analyte particles after mobile phase evaporation. peakscientific.comparker.comUniversal detection, compatible with gradient elution. sedere.compeakscientific.comAnalyte must be non-volatile.
MS Measures the mass-to-charge ratio of ionized analytes.High sensitivity, high selectivity, and structural information for impurity identification. juniperpublishers.comHigher cost and complexity.

While "this compound" itself may have limited volatility for direct GC analysis, GC-MS is a powerful technique for identifying volatile impurities that may be present from the synthesis process. nih.gov Furthermore, derivatization can be employed to increase the volatility and thermal stability of the target compound, making it amenable to GC-MS analysis. weber.hugcms.cz

Common derivatization techniques include silylation, which replaces active hydrogens with a silyl (B83357) group, or methylation. gcms.czresearchgate.net For instance, nitrophenols have been successfully analyzed by GC-MS after derivatization with diazomethane (B1218177) to form more volatile methyl ethers. researchgate.net This approach could potentially be adapted for "this compound" to facilitate its analysis by GC-MS, allowing for the separation and identification of closely related volatile isomers or degradation products. researchgate.net

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" separation technique that utilizes supercritical carbon dioxide as the primary mobile phase. selvita.comafmps.be SFC offers advantages in terms of speed and efficiency and is particularly well-suited for both chiral and polar separations. chromatographytoday.comeuropeanpharmaceuticalreview.comyoutube.com

For "this compound," which possesses polar characteristics, SFC can provide an alternative and often orthogonal separation to reversed-phase HPLC. chromatographyonline.com The use of polar stationary phases, such as those with cyano or amino functionalities, and the addition of polar modifiers like methanol (B129727) to the mobile phase are common strategies for analyzing polar compounds by SFC. chromatographytoday.comnih.gov If "this compound" were to exist as enantiomers due to chiral elements in its broader molecular context (though not inherent in its specified structure), SFC would be a dominant technique for their separation. europeanpharmaceuticalreview.comshimadzu.com

Electrochemical Sensing Platform Development

Electrochemical methods offer a rapid, sensitive, and cost-effective approach for the analysis of electroactive compounds like "this compound." The nitro group is electrochemically active and can be readily reduced, providing a basis for its detection and quantification. mdpi.com

Voltammetric techniques, such as cyclic voltammetry, can be used to study the redox properties of "this compound." researchgate.net The reduction of nitroaromatic compounds typically proceeds in a stepwise manner, and the reduction potentials are influenced by the molecular structure. mdpi.comdtic.mil By scanning the potential and measuring the resulting current, information about the reduction mechanism and the energy of the electron transfer process can be obtained. acs.org

These techniques can also be adapted for quantitative analysis. The peak current in techniques like differential pulse voltammetry is often proportional to the concentration of the analyte, allowing for the development of sensitive analytical methods. For example, various voltammetric sensors have been developed for the detection of other nitroaromatic compounds. mdpi.com

The development of selective electrochemical sensors for "this compound" can be achieved through various strategies. One promising approach is the use of molecularly imprinted polymers (MIPs). mdpi.comspiedigitallibrary.orgresearchgate.net MIPs are synthetic polymers with custom-made recognition sites that are complementary in shape, size, and functionality to the target analyte. mdpi.com

To create a sensor for "this compound," a template molecule, which could be the analyte itself or a structurally similar compound, is used during the polymerization process. mdpi.com After polymerization, the template is removed, leaving behind specific binding cavities. These MIPs can then be integrated onto the surface of an electrode, such as a glassy carbon electrode, to create a highly selective sensor. mdpi.comnih.gov When the sample solution containing "this compound" is introduced, the analyte molecules rebind to the imprinted cavities, causing a measurable change in the electrochemical signal. This approach has been successfully applied to the detection of other nitroaromatic compounds. spiedigitallibrary.orgresearchgate.net The fabrication of such sensors often involves modifying the electrode surface with nanomaterials like carbon nanotubes or metal nanoparticles to enhance sensitivity and performance. nih.govrsc.org

Spectrophotometric and Spectrofluorometric Assay Development

Spectroscopic techniques form the cornerstone of analytical chemistry, offering non-destructive and highly informative methods for compound analysis. For this compound, UV-Vis spectrophotometry and luminescence spectroscopy present powerful tools for concentration determination, reaction monitoring, and trace-level analysis.

UV-Vis Spectrophotometry for Concentration Determination and Reaction Monitoring

UV-Visible spectrophotometry is a versatile and widely accessible technique for the quantitative analysis of aromatic compounds. The presence of the nitrophenyl chromophore in this compound allows for the direct measurement of its concentration in solution. The absorbance of light at a specific wavelength is directly proportional to the concentration of the analyte, a relationship described by the Beer-Lambert law.

Reaction Monitoring: UV-Vis spectrophotometry is also an invaluable tool for monitoring the progress of chemical reactions involving this compound. For example, in a reaction where the nitro group is reduced, the disappearance of the characteristic absorbance of the nitrophenyl group can be tracked over time. This allows for the determination of reaction kinetics, including the rate constant and reaction order. The reduction of similar compounds, like 4-nitrophenol, is often monitored by the decrease in absorbance at around 400 nm. This real-time monitoring provides crucial insights into reaction mechanisms and helps in optimizing reaction conditions.

ParameterDescriptionTypical Value/Range (for related nitroaromatics)
λmax Wavelength of Maximum Absorbance250 - 400 nm
Solvent Spectroscopic Grade (e.g., Ethanol, Acetonitrile)-
Molar Absorptivity (ε) A measure of how strongly the compound absorbs light at a given wavelength.10,000 - 20,000 L·mol⁻¹·cm⁻¹
Linear Range The concentration range over which absorbance is directly proportional to concentration.Typically in the µM to mM range

Luminescence Spectroscopy for Trace Analysis and Interaction Studies

Luminescence spectroscopy, encompassing fluorescence and phosphorescence, offers significantly higher sensitivity than absorption spectroscopy, making it ideal for trace analysis. The application of this technique to this compound can be approached in two ways: measuring its intrinsic luminescence or utilizing it as a quencher for a fluorescent probe.

Intrinsic Luminescence: Many nitroaromatic compounds exhibit weak to no fluorescence, as the nitro group often acts as a quenching moiety through efficient intersystem crossing. Therefore, it is plausible that this compound is non-luminescent or has a very low quantum yield. If it does exhibit measurable fluorescence, a method for its direct quantification at trace levels could be developed. This would involve determining its excitation and emission maxima and constructing a calibration curve based on fluorescence intensity.

Fluorescence Quenching-Based Assays: A more common approach for the detection of nitroaromatics is through fluorescence quenching assays. In this method, a known fluorescent compound (a fluorophore) is used as a sensor. The presence of this compound, an electron-deficient molecule, can quench the fluorescence of an electron-rich fluorophore upon interaction. The degree of quenching is proportional to the concentration of the nitroaromatic compound. This indirect method allows for highly sensitive detection.

Interaction Studies: Luminescence techniques are also powerful for studying the interactions of this compound with other molecules, such as biomacromolecules (e.g., proteins, DNA) or other small molecules. Changes in the fluorescence properties (intensity, wavelength, lifetime) of an intrinsic fluorophore within a biomolecule or a fluorescent label upon binding with the nitroaromatic compound can provide valuable information about binding affinity, stoichiometry, and the nature of the interaction.

ParameterDescriptionTypical Value/Range
Excitation Wavelength (λex) Wavelength of light used to excite the molecule (or sensor).Dependent on the fluorophore
Emission Wavelength (λem) Wavelength of light emitted by the molecule (or sensor).Dependent on the fluorophore
Quantum Yield (Φ) The ratio of photons emitted to photons absorbed.Likely low for the target compound itself.
Quenching Constant (Ksv) A measure of the efficiency of quenching in a fluorescence quenching assay.Dependent on the fluorophore-quencher pair.

Sample Preparation and Extraction Strategies for Complex Academic Matrices

The accurate analysis of this compound in complex matrices, such as environmental samples (soil, water) or biological media, requires efficient sample preparation to isolate the analyte from interfering substances. The choice of extraction method depends on the nature of the matrix, the concentration of the analyte, and the subsequent analytical technique.

Solid-Phase Extraction (SPE): SPE is a widely used technique for the cleanup and pre-concentration of analytes from liquid samples. For nitroaromatic compounds, various sorbent materials can be employed. Common choices include reversed-phase sorbents like C18 or polymeric sorbents such as Oasis HLB. The general procedure involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte with a small volume of an appropriate organic solvent (e.g., acetonitrile, methanol). This not only cleans up the sample but also concentrates the analyte, improving detection limits.

Ultrasound-Assisted Extraction (UAE): For solid matrices like soil or plant tissue, UAE is an effective method for extracting the target compound. The sample is mixed with a suitable extraction solvent, and the mixture is subjected to ultrasonic waves. The cavitation effect produced by the ultrasound enhances solvent penetration into the matrix and facilitates the mass transfer of the analyte into the solvent, leading to faster and more efficient extraction compared to conventional methods. The choice of solvent is crucial and is typically a polar organic solvent or a mixture thereof.

Liquid-Liquid Extraction (LLE): LLE is a classical method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically water and an organic solvent. For extracting this compound from aqueous samples, an organic solvent in which the analyte is highly soluble (e.g., dichloromethane (B109758), ethyl acetate) would be used. The efficiency of the extraction can be optimized by adjusting the pH of the aqueous phase.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method is a streamlined approach that combines extraction and cleanup in a few simple steps. Originally developed for pesticide residue analysis in food, its application can be extended to other analytes and matrices. A typical QuEChERS procedure involves an initial extraction with an organic solvent (often acetonitrile) and salting-out partitioning, followed by a dispersive SPE cleanup step using a combination of sorbents to remove specific interferences.

Extraction TechniqueMatrixTypical Solvents/SorbentsPrinciple
Solid-Phase Extraction (SPE) Water, Biological FluidsC18, Oasis HLB, PorapakDifferential partitioning between a solid and liquid phase.
Ultrasound-Assisted Extraction (UAE) Soil, Sediments, TissuesAcetonitrile, Methanol, AcetoneAcoustic cavitation enhances mass transfer.
Liquid-Liquid Extraction (LLE) WaterDichloromethane, Ethyl Acetate (B1210297)Differential solubility in immiscible liquids.
QuEChERS Various (e.g., soil, food)Acetonitrile, MgSO₄, PSASalting-out extraction followed by dispersive SPE cleanup.

N 2,3 Dimethyl 6 Nitrophenyl Acetamide As a Building Block in Academic Materials Science and Synthetic Chemistry

Precursor in Organic Synthesis of Complex Molecular Scaffolds

N-(2,3-dimethyl-6-nitrophenyl)acetamide is a versatile organic compound that serves as a valuable starting material in the academic synthesis of intricate molecular architectures. Its utility stems from the presence of multiple reactive sites that can be selectively manipulated to construct more complex structures. The acetamido group, the nitro functionality, and the aromatic ring itself all offer avenues for chemical modification, making it a key building block for a variety of organic transformations.

Synthesis of Heterocyclic Systems from this compound

In the field of synthetic organic chemistry, there is a significant focus on the development of novel heterocyclic compounds due to their prevalence in pharmaceuticals, agrochemicals, and materials science. While direct examples of synthesizing heterocyclic systems from this compound are not extensively documented in publicly available research, the general reactivity of related nitroanilines provides a strong basis for its potential applications. For instance, the reduction of the nitro group to an amine is a common and efficient transformation that yields a 1,2-diaminoaromatic precursor. This intermediate is highly valuable for the synthesis of various fused heterocyclic systems.

One of the most well-established applications of such 1,2-diamines is in the synthesis of benzimidazoles. The reaction of the in-situ generated 3-amino-2,6-dimethylaniline (derived from the reduction of this compound followed by hydrolysis of the acetamide) with various aldehydes or carboxylic acids would lead to the formation of a diverse library of substituted benzimidazoles. This reaction, often catalyzed by an acid, proceeds through a condensation reaction followed by cyclization and aromatization.

Furthermore, the resulting diamine can be reacted with α-dicarbonyl compounds, such as glyoxal or 2,3-butanedione, to afford quinoxaline derivatives. Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of biological activities and applications in materials science as organic semiconductors and fluorescent dyes. The general reaction scheme involves the condensation of the two amino groups with the two carbonyl groups of the dicarbonyl compound to form the six-membered pyrazine ring fused to the benzene (B151609) ring.

The following table summarizes potential heterocyclic systems that could be synthesized from this compound based on established synthetic methodologies for related compounds.

Starting Material DerivativeReagentResulting Heterocyclic System
3-amino-2,6-dimethylanilineAldehydes or Carboxylic AcidsSubstituted Benzimidazoles
3-amino-2,6-dimethylanilineα-Dicarbonyl CompoundsSubstituted Quinoxalines

It is important to note that while these synthetic routes are chemically sound based on the principles of organic chemistry, specific experimental conditions and yields for the reactions starting from this compound would require dedicated academic investigation.

Routes to Advanced Organic Scaffolds via Functional Group Transformations

The chemical structure of this compound allows for a variety of functional group transformations, enabling the synthesis of more complex and advanced organic scaffolds. These transformations can be broadly categorized into modifications of the nitro group, the acetamido group, and the aromatic ring.

The reduction of the nitro group is a pivotal transformation. This can be achieved using a range of reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C), metal-acid systems (e.g., Sn/HCl or Fe/HCl), or transfer hydrogenation (e.g., hydrazine/Pd-C). The resulting amine is a versatile functional group that can undergo a plethora of subsequent reactions. For example, it can be diazotized with nitrous acid to form a diazonium salt. This diazonium salt can then be subjected to Sandmeyer reactions to introduce a variety of substituents, including halogens, cyano, and hydroxyl groups, onto the aromatic ring.

The acetamido group can also be modified. It can be hydrolyzed under acidic or basic conditions to yield the corresponding primary amine. Alternatively, the amide nitrogen can be alkylated or acylated to introduce further complexity. The amide carbonyl can also be reduced to a methylene group using strong reducing agents like lithium aluminum hydride, converting the acetamido group into an ethylamino group.

Furthermore, the aromatic ring itself can undergo electrophilic substitution reactions, although the substitution pattern will be directed by the existing substituents. The electron-donating acetamido and methyl groups and the electron-withdrawing nitro group will influence the position of any incoming electrophile.

A summary of key functional group transformations is presented in the table below.

Functional GroupTransformationReagentsProduct Functional Group
Nitro (-NO2)ReductionH2/Pd-C, Sn/HCl, Fe/HClAmine (-NH2)
Amine (-NH2)DiazotizationNaNO2, HClDiazonium Salt (-N2+)
Diazonium Salt (-N2+)Sandmeyer ReactionCuX (X = Cl, Br, CN)Halide (-X), Nitrile (-CN)
Acetamido (-NHCOCH3)HydrolysisH+ or OH-Amine (-NH2)
Acetamido (-NHCOCH3)ReductionLiAlH4Ethylamino (-NHCH2CH3)

These transformations highlight the potential of this compound as a versatile building block for the construction of a wide array of complex organic molecules in an academic research setting.

Role in the Development of Functional Organic Materials (Academic Focus)

The structural features of this compound and its derivatives suggest their potential utility in the academic development of functional organic materials. The presence of a polarizable aromatic system, a hydrogen-bonding acetamido group, and a modifiable nitro group provides handles for tuning the electronic, optical, and self-assembly properties of materials.

Incorporation into Polymer Backbones for Specific Academic Properties (e.g., optical, electronic)

In academic materials science, there is a continuous search for new monomers that can impart specific properties to polymers. Derivatives of this compound could be envisioned as monomers for the synthesis of novel polymers with interesting optical and electronic properties.

For instance, after reduction of the nitro group to an amine and subsequent diazotization, the resulting diazonium salt could be used in polymerization reactions, such as Heck or Suzuki coupling reactions, provided a suitable halo-substituent is also present on the aromatic ring. This would allow for the incorporation of the 2,3-dimethyl-6-aminophenyl acetamide (B32628) unit into the polymer backbone. The presence of the amino and acetamido groups could influence the polymer's solubility, thermal stability, and ability to coordinate with metal ions.

Furthermore, the aromatic diamine obtained from the reduction of the nitro group and hydrolysis of the acetamide could be used as a monomer in the synthesis of polyimides or polyamides. These classes of polymers are known for their high thermal stability and excellent mechanical properties. The specific substitution pattern of the dimethylaniline derivative could lead to polymers with unique chain packing and, consequently, distinct material properties.

The potential polymer classes and the corresponding monomer functionalities derived from this compound are outlined below.

Polymer ClassRequired Monomer FunctionalityPotential Property Influence
Conjugated PolymersDiazonium salt and halideElectronic and optical properties
PolyimidesDiamineThermal stability, mechanical strength
PolyamidesDiamineSolubility, hydrogen bonding

Academic research in this area would focus on the synthesis of these novel monomers and their subsequent polymerization, followed by a thorough characterization of the resulting polymers' properties.

Self-Assembly into Supramolecular Structures for Materials Research (e.g., gels, liquid crystals)

Supramolecular chemistry involves the study of non-covalent interactions to create large, well-ordered structures. The this compound molecule possesses functional groups that can participate in such interactions. The acetamido group is a classic hydrogen-bonding motif, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This can lead to the formation of one-dimensional chains or more complex two- or three-dimensional networks in the solid state or in solution.

The aromatic ring can participate in π-π stacking interactions, which are crucial for the self-assembly of many organic molecules into ordered structures like liquid crystals or the fibers that form gels. The nitro group, being polar, can engage in dipole-dipole interactions, further influencing the self-assembly process.

By modifying the core structure of this compound, for example, by attaching long alkyl chains, it might be possible to design molecules that exhibit liquid crystalline behavior. The balance between the rigid aromatic core and the flexible alkyl chains is a key design principle for liquid crystals. Similarly, the introduction of specific functional groups could promote the formation of fibrous networks in certain solvents, leading to the formation of organogels.

The driving forces for the potential self-assembly of this compound derivatives are summarized in the following table.

Interaction TypeParticipating Functional Group(s)Potential Supramolecular Structure
Hydrogen BondingAcetamido (-NHCOCH3)Chains, networks, gel fibers
π-π StackingAromatic RingColumns, liquid crystalline phases
Dipole-Dipole InteractionsNitro (-NO2)Ordered aggregates

Academic studies in this area would involve the synthesis of derivatives of this compound and the investigation of their self-assembly behavior using techniques such as X-ray diffraction, microscopy, and spectroscopy.

Potential as a Fluorescent Probe or Dye Precursor for academic studies of molecular interactions or environments

Fluorescent probes are molecules that exhibit a change in their fluorescence properties (e.g., intensity, wavelength) in response to a specific stimulus, such as the presence of a particular ion or molecule, or a change in the local environment (e.g., polarity, viscosity). The nitroaromatic scaffold of this compound makes it an interesting candidate as a precursor for such probes.

Nitroaromatic compounds are often non-fluorescent or weakly fluorescent due to efficient non-radiative decay pathways. However, the reduction of the nitro group to an amine often leads to a significant increase in fluorescence quantum yield. This "off-on" switching of fluorescence upon reduction of a nitro group is a well-established mechanism for the design of fluorescent probes for detecting reductive environments, such as those found in hypoxic cancer cells.

Therefore, this compound could serve as a scaffold for developing fluorescent probes that are activated by nitroreductase enzymes. By attaching this core to a targeting moiety or a fluorophore, it would be possible to create probes for specific biological applications in an academic research context.

Furthermore, the amino derivative obtained after reduction could be further modified to create solvatochromic dyes, which are dyes whose absorption or emission spectra are sensitive to the polarity of the solvent. The presence of both electron-donating (amino, methyl) and electron-accepting (amide) groups on the aromatic ring can lead to an intramolecular charge transfer (ICT) character in the excited state, which is often responsible for solvatochromism.

The potential applications of this compound derivatives in the field of fluorescent probes and dyes are summarized below.

ApplicationKey Structural FeaturePrinciple of Operation
Hypoxia ProbeNitro groupFluorescence "turn-on" upon reduction
Solvatochromic DyeDonor-acceptor substituted aromatic ringIntramolecular Charge Transfer (ICT)

Academic research would focus on the synthesis of such probes and dyes and the detailed photophysical characterization of their response to various stimuli and environments.

Q & A

Basic Research Questions

What are the optimal synthetic routes for N-(2,3-dimethyl-6-nitrophenyl)acetamide, and how can purity be maximized?

The compound is typically synthesized via sequential nitration and acetylation of substituted aniline precursors. Key steps include:

  • Nitration : Controlled nitration of 2,3-dimethylaniline derivatives under acidic conditions (e.g., HNO₃/H₂SO₄) to introduce the nitro group at the para position relative to the acetamide moiety .
  • Acetylation : Reaction with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) to form the acetamide group .
  • Purification : Recrystallization from ethanol or methanol is critical to achieve >95% purity, as confirmed by HPLC and melting point analysis .

Methodological Note : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent) and optimize stoichiometry to minimize byproducts like over-nitrated derivatives .

Which spectroscopic techniques are most reliable for characterizing this compound?

  • ¹H/¹³C NMR : Assign peaks based on substituent effects: the nitro group deshields adjacent protons (δ 8.2–8.5 ppm for aromatic H), while the acetamide methyl group appears at δ 2.1–2.3 ppm .
  • IR Spectroscopy : Confirm the presence of nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and amide (1650–1680 cm⁻¹, C=O stretch) groups .
  • Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]⁺ at m/z 209, consistent with the molecular formula C₁₀H₁₂N₂O₃ .

Data Validation : Cross-reference with crystallographic data (e.g., C–N bond lengths of 1.34–1.37 Å) to resolve ambiguities in spectral assignments .

What are the key safety considerations when handling this compound?

  • Toxicity : Limited acute toxicity data; assume mutagenic potential due to the nitro group. Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Store in amber glass under inert atmosphere (N₂ or Ar) at 4°C to prevent photodegradation or hydrolysis .

Advanced Research Questions

How can computational methods resolve contradictions in experimental solubility and partition coefficient (log P) data?

  • Solubility Prediction : Apply the Joback method for estimating aqueous solubility (e.g., predicted log S = -3.2) and compare with experimental shake-flask measurements. Discrepancies may arise from polymorphic forms or ionization in solution .
  • log P Calculation : Use Crippen’s fragmentation method (predicted log P = 3.3) versus McGowan’s volume-based approach (log P = 2.9). Validate via reversed-phase HPLC with reference standards .

Research Gap : Experimental log P values vary by ±0.5 units due to solvent system effects, necessitating multi-method validation .

What mechanistic insights explain regioselectivity challenges during nitration of precursor anilines?

  • Electrophilic Aromatic Substitution : The methyl groups at positions 2 and 3 direct nitration to position 6 via steric and electronic effects. Competing para/ortho nitration can occur if reaction temperatures exceed 50°C .
  • Isotopic Labeling : Use ¹⁵N-labeled HNO₃ to track nitro group incorporation and optimize reaction conditions for >90% regioselectivity .

Advanced Strategy : DFT calculations (B3LYP/6-31G*) can model transition states to predict substituent effects on reactivity .

How do structural modifications influence pharmacological activity in analogs of this compound?

  • SAR Studies : Replace the nitro group with halogens (e.g., Cl, F) or methoxy groups to assess changes in bioactivity. For example, fluoro analogs show enhanced CNS penetration in preclinical models .
  • Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., cytochrome P450 enzymes). The nitro group’s electron-withdrawing effect may reduce binding affinity compared to electron-donating substituents .

Data Interpretation : Correlate in vitro IC₅₀ values with computational binding scores to prioritize analogs for synthesis .

What crystallographic strategies address polymorphism issues in this compound?

  • Single-Crystal XRD : Resolve polymorphs (e.g., monoclinic vs. orthorhombic forms) by slow evaporation from DMF/water mixtures. Key metrics include unit cell parameters (a = 7.2 Å, b = 12.4 Å) and hydrogen-bonding networks (N–H···O interactions at 2.8–3.0 Å) .
  • PXRD : Compare experimental patterns with simulated data (Mercury software) to identify dominant polymorphs in bulk samples .

Methodological Challenges

How can conflicting NMR data for aromatic protons be resolved?

  • Decoupling Experiments : Use 2D NOESY to confirm spatial proximity of protons and rule out coupling artifacts .
  • Dynamic Effects : Variable-temperature NMR (25–60°C) may reveal conformational exchange broadening signals, particularly for rotameric acetamide groups .

What analytical workflows validate environmental degradation products of this compound?

  • LC-HRMS : Identify nitro-reduced metabolites (e.g., amine derivatives) in soil or water samples using accurate mass (<5 ppm error) and isotopic patterns .
  • QSAR Models : Predict ecotoxicity endpoints (e.g., LC₅₀ for Daphnia magna) based on substituent electronic parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.